![molecular formula C18H19ClN4 B2654577 3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850228-80-7](/img/structure/B2654577.png)
3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential in cancer treatment, specifically as inhibitors of CDK2, a protein kinase that plays a key role in cell proliferation .
Synthesis Analysis
The synthesis of this compound involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is confirmed through molecular docking simulation . The designed compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . These molecules are designed and synthesized as novel CDK2 targeting compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are suitable for its role as a CDK2 inhibitor . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .Scientific Research Applications
Anticancer Drug Development
The compound has been synthesized and studied as a potential anticancer drug . The molecular structure of the synthesized anticancer drug was characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods . This research could lead to the development of new anticancer treatments.
Molecular Docking with MMP-2 Receptor
The compound has been used in molecular docking studies with the MMP-2 metalloproteinase receptor . This receptor is often associated with cancer cells, and understanding how the compound interacts with it could provide valuable insights for drug development .
Vibrational Spectra Studies
The compound has been used in studies of vibrational spectra . These studies can provide valuable information about the molecular structure of the compound and how it might interact with other molecules .
Quantum Chemical Calculations
The compound has been used in quantum chemical calculations . These calculations can provide insights into the properties of the compound and how it might behave in different environments .
Drug Discovery Scaffold
The pyrrolidine ring in the compound is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests that “3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” could potentially be used in the treatment of leishmaniasis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)17(13(2)21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZULIFYQGZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine |
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